molecular formula C20H16F3N3O2S B2632229 1-(Indolin-1-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)ethanone CAS No. 1171238-35-9

1-(Indolin-1-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)ethanone

Cat. No. B2632229
M. Wt: 419.42
InChI Key: MAINWJXUNDFSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Indolin-1-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a small molecule inhibitor that has been shown to have promising effects in various biological systems.

Scientific Research Applications

  • Synthesis and Biological Evaluation of Chalcone Derivatives : A study by Rehman, Saini, and Kumar (2022) focused on synthesizing derivatives of this compound for potential anti-inflammatory applications. They used a reaction of indole with chloroacetylchloride, further reacting with other compounds to produce various derivatives. These compounds were then tested for their anti-inflammatory effects, showing promising results (Rehman, Saini, & Kumar, 2022).

  • Antibacterial and Antifungal Properties : A research work in 2020 studied new 1H-Indole derivatives, including the target compound, for their antimicrobial activities. They found that these compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against fungal species like Aspergillus niger and Candida albicans (2020).

  • Anti-Inflammatory Agents : Singh, Bhati, and Kumar (2008) synthesized and evaluated thiazolyl/oxazolyl formazanyl indoles, including variants of the target compound, for their anti-inflammatory activity. These compounds showed moderate to good activity in reducing inflammation, with some compounds demonstrating lower ulcerogenic liability and acute toxicity compared to reference drugs (Singh, Bhati, & Kumar, 2008).

  • Antimicrobial Evaluation of Carbonyl Isothiocyanate Derivatives : Modi and Patel (2012) conducted a study involving the synthesis of derivatives from the target compound and screened them for antimicrobial activity. The synthesized compounds were characterized and exhibited promising results in antimicrobial tests (Modi & Patel, 2012).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2S/c21-20(22,23)28-16-7-5-14(6-8-16)24-19-25-15(12-29-19)11-18(27)26-10-9-13-3-1-2-4-17(13)26/h1-8,12H,9-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAINWJXUNDFSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Indolin-1-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)ethanone

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